5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a pyrrolidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methyl-2-bromopyridine.
Formation of Pyrrolidine Derivative: The bromopyridine is reacted with pyrrolidine under basic conditions to form the desired product. Common bases used in this reaction include potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 5-bromo-3-carboxy-2-(pyrrolidin-1-yl)pyridine.
Reduction: Formation of 5-bromo-3-methyl-2-(pyrrolidin-1-yl)piperidine.
Scientific Research Applications
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors, to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-3-(pyrrolidin-1-yl)pyridine: Similar structure but with different substitution pattern.
2-Bromo-6-methylpyridine: Lacks the pyrrolidine ring, affecting its reactivity and applications.
5-Bromo-2-(1-pyrrolidinyl)pyridine: Similar but without the methyl group, influencing its chemical properties.
Uniqueness
5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the pyrrolidine ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGKJPCIKOKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262813 |
Source
|
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-88-5 |
Source
|
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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